(2S)-2-Amino-4-methoxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-4-methoxy-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-methoxy-3-methylbutanoic acid typically involves the use of starting materials such as salbactam acid or salbactam salt. The preparation method includes adding an alkali to an organic solvent, followed by a series of reactions to obtain the desired product . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidative cleavage, reducing agents such as dimethyl sulfide (DMS) or zinc, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage with ozone can yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
(2S)-2-Amino-4-methoxy-3-methylbutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S)-2-Amino-4-methoxy-3-methylbutanoic acid include:
- (2S)-2-Amino-3-methylbutanoic acid
- (2S)-2-Amino-4-(methylsulfonyl)butanoic acid
- (2S)-2-Amino-3-(4-ethoxyphenyl)propanoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of both an amino group and a methoxy group on the same carbon atom provides unique opportunities for chemical modifications and interactions with biological targets.
Biological Activity
(2S)-2-Amino-4-methoxy-3-methylbutanoic acid, also known as a chiral amino acid derivative, has garnered attention for its unique structural properties and potential biological activities. This article delves into its biochemical roles, enzymatic interactions, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₅NO₄. Its structure includes an amino group, a methoxy group, and a branched alkyl chain, which contribute to its distinct reactivity and biological functions. The compound's chirality is significant in determining its interactions within biological systems.
Substrate in Enzymatic Reactions
This compound serves as a substrate in various enzymatic reactions, particularly in transamination processes essential for amino acid metabolism. This role is crucial in maintaining amino acid homeostasis and facilitating metabolic pathways that are vital for cellular function.
Neuroprotective Properties
Recent studies indicate that this compound may exhibit neuroprotective properties , potentially influencing neurotransmitter systems. It has been suggested that this compound could modulate synaptic activity by affecting neurotransmitter levels, which may have implications for neurological health and disease management.
Case Study: Neurotransmitter Modulation
A study investigating the effects of this compound on neurotransmitter levels revealed significant interactions with glutamate receptors. The compound was shown to enhance synaptic plasticity in vitro, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Table of Biological Activities
Activity | Description |
---|---|
Transamination | Participates in amino acid metabolism through transamination reactions. |
Neuroprotection | Modulates neurotransmitter levels; potential therapeutic effects on cognition. |
Metabolic Pathway Interactions | Involved in metabolic pathways related to amino acids, influencing overall metabolism. |
Synthesis Methods
Multiple synthesis methods have been developed for this compound. Common reagents include potassium permanganate for oxidation reactions, lithium aluminum hydride for reductions, and acyl chlorides for amide formation. These methods are crucial for producing the compound in sufficient purity for biological studies.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
Butanoic acid, 2-amino-, (S)- | Chiral amino acid derivative | Different functional properties compared to this compound |
(R)-2-aminooxy-3-methylbutyric acid | Contains an aminoxy group | Unique reactivity due to the aminoxy functional group |
(2S)-2-amino-3-methylbutanoic acid | Methyl-branched amino acid | Distinct biochemical roles and properties |
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 |
InChI Key |
HISPJANDJRUGFV-AKGZTFGVSA-N |
Isomeric SMILES |
CC(COC)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(COC)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.